
Sodium 3-acrylamidopropanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-acrylamidopropanesulfonate is a versatile compound widely used in various scientific and industrial applications. It is known for its unique properties, including high solubility in water and the ability to form hydrogels. This compound is particularly valuable in the fields of polymer chemistry, water treatment, and biomedical research.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 3-acrylamidopropanesulfonate can be synthesized through the reaction of acrylamide with sodium 3-chloropropanesulfonate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity. The process involves the nucleophilic substitution of the chlorine atom by the acrylamide group, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is usually purified through crystallization or other separation techniques to achieve the required purity for various applications.
化学反応の分析
Types of Reactions: Sodium 3-acrylamidopropanesulfonate undergoes several types of chemical reactions, including:
Polymerization: It can polymerize to form hydrogels, which are used in various applications such as water treatment and biomedical devices.
Substitution Reactions: The sulfonate group can participate in substitution reactions with various nucleophiles.
Addition Reactions: The acrylamide group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions:
Polymerization: Initiators such as potassium persulfate are commonly used under aqueous conditions.
Substitution Reactions: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.
Addition Reactions: Electrophiles such as halogens or alkylating agents can react with the acrylamide group under controlled conditions.
Major Products:
Hydrogels: Formed through polymerization, used in water treatment and biomedical applications.
Substituted Products: Various substituted derivatives depending on the nucleophile used in the reaction.
科学的研究の応用
Sodium 3-acrylamidopropanesulfonate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of hydrogels and other polymeric materials.
Water Treatment: Employed in the removal of heavy metals and other contaminants from water due to its high affinity for metal ions.
Biomedical Research: Utilized in the development of drug delivery systems and tissue engineering scaffolds.
Industrial Applications: Used in the production of superabsorbent polymers and as a dispersant in various formulations.
作用機序
The mechanism of action of sodium 3-acrylamidopropanesulfonate involves its ability to form strong interactions with water molecules and other polar substances. The sulfonate group provides high solubility and ionic interactions, while the acrylamide group allows for polymerization and cross-linking. These properties enable the compound to form hydrogels and other polymeric structures with unique mechanical and chemical properties.
類似化合物との比較
Sodium 2-acrylamido-2-methylpropane sulfonate: Similar in structure but with a methyl group on the acrylamide moiety.
Sodium 3-mercaptopropanesulfonate: Contains a thiol group instead of an acrylamide group.
Sodium 3-chloropropanesulfonate: Precursor in the synthesis of sodium 3-acrylamidopropanesulfonate.
Uniqueness: this compound is unique due to its combination of the acrylamide and sulfonate groups, which provide both polymerization capability and high solubility. This makes it particularly valuable in applications requiring hydrophilic and polymerizable properties.
特性
分子式 |
C6H10NNaO4S |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
sodium;3-(prop-2-enoylamino)propane-1-sulfonate |
InChI |
InChI=1S/C6H11NO4S.Na/c1-2-6(8)7-4-3-5-12(9,10)11;/h2H,1,3-5H2,(H,7,8)(H,9,10,11);/q;+1/p-1 |
InChIキー |
LRNRNYVUHXUAPU-UHFFFAOYSA-M |
正規SMILES |
C=CC(=O)NCCCS(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089038.png)
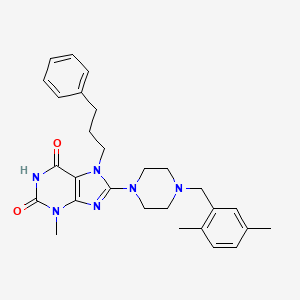
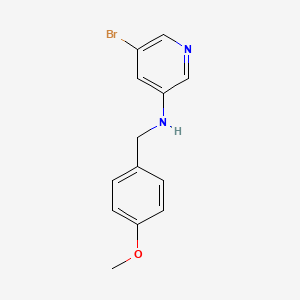
![5-[2-(4-benzylpiperazin-1-yl)ethoxy]-2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14089056.png)
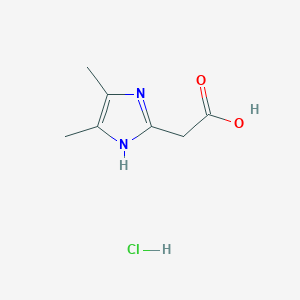
![4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14089069.png)
![ethyl (R)-2-bromo-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylate](/img/structure/B14089072.png)
![2-[[2-[[2-[[2-[[6-amino-2-[[4-amino-2-[[4-amino-2-[[2-[[2-[[4-amino-2-[(3-hydroxy-8-methylnonanoyl)amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-4-hydroxyhexanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid](/img/structure/B14089073.png)
![3-{2-[(2Z)-2-(butan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B14089081.png)
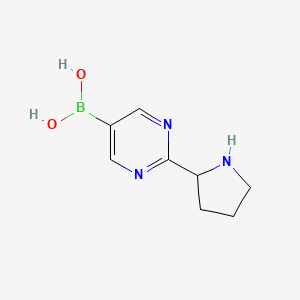
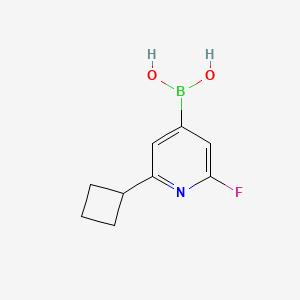
![9-(4-methoxyphenyl)-1,7-dimethyl-3-nonyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089093.png)
![7-Fluoro-2-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089098.png)
![1-(2,3-Dimethoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089106.png)
